(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
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Overview
Description
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring fused with an indeno-oxazole system, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The process begins with the preparation of the indeno-oxazole core, followed by the introduction of the pyrimidine ring. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or add hydrogen atoms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: shares structural similarities with other indeno-oxazole and pyrimidine-containing compounds.
Dihydropyridopyrimidine-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of the indeno-oxazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3aR,8bS)-2-pyrimidin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBUCRJRQQJEEL-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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